4-[2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDO]BENZAMIDE
Overview
Description
4-[2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDO]BENZAMIDE is a complex organic compound with a unique structure that includes a cyclohexyl group, a chloro group, and a methoxybenzenesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDO]BENZAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonamide intermediate: This involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with cyclohexylamine under basic conditions to form the sulfonamide intermediate.
Acylation reaction: The sulfonamide intermediate is then reacted with 4-aminobenzamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-[2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDO]BENZAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDO]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-cyclohexylbenzamide: Shares the cyclohexyl and chloro groups but lacks the methoxybenzenesulfonamido group.
4-Chlorothiobenzamide: Contains a thiobenzamide group instead of the sulfonamido group.
Uniqueness
4-[2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDO]BENZAMIDE is unique due to the presence of the methoxybenzenesulfonamido group, which imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
4-[[2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O5S/c1-31-20-12-11-18(13-19(20)23)32(29,30)26(17-5-3-2-4-6-17)14-21(27)25-16-9-7-15(8-10-16)22(24)28/h7-13,17H,2-6,14H2,1H3,(H2,24,28)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPDNADMOAVLTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)C3CCCCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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